N-Butylfluorescein

Übersicht

Beschreibung

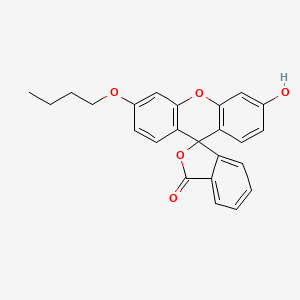

N-Butylfluorescein is a fluorescent compound with the molecular formula C24H20O5 and a molecular weight of 388.41 g/mol . It is known for its high fluorescence quantum yield and is extensively used in various scientific applications, including cell imaging, protein labeling, and DNA sequencing . The compound exhibits excitation and emission maxima at 467 nm and 512 nm, respectively .

Wissenschaftliche Forschungsanwendungen

N-Butylfluorescein is widely used in scientific research due to its fluorescent properties. Some key applications include:

Cell Imaging: It is used to label and visualize cells under fluorescence microscopy.

Protein Labeling: The compound is employed to label proteins, enabling their detection and analysis.

DNA Sequencing: this compound is used in DNA sequencing techniques to label nucleotides and visualize DNA fragments.

Enzyme Activity Measurement: It serves as a fluorogenic substrate for assaying enzyme activity, particularly phosphatidylinositol-specific phospholipase C.

Study of Cell Membrane Dynamics: The compound aids in studying cell membrane dynamics, gene expression, and protein-protein interactions.

Wirkmechanismus

Target of Action

N-Butylfluorescein primarily targets Phosphatidylinositol-specific phospholipase C (PI-PLC) . PI-PLC is an enzyme that plays a crucial role in the inositol signaling pathway, which is involved in various cellular functions such as cell growth and differentiation .

Mode of Action

This compound interacts with its target, PI-PLC, by serving as a fluorogenic substrate . When cleaved by PI-PLC, it releases a fluorescent signal, allowing the activity of PI-PLC to be monitored in real-time .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inositol signaling pathway . By acting as a substrate for PI-PLC, this compound can help monitor the activity of this enzyme, providing insights into the regulation of this pathway .

Pharmacokinetics

As a fluorescent compound, its bioavailability can be inferred from the intensity of the fluorescent signal it produces upon interaction with pi-plc .

Result of Action

The molecular effect of this compound’s action is the generation of a fluorescent signal upon cleavage by PI-PLC . This allows for the real-time monitoring of PI-PLC activity, contributing to our understanding of the inositol signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the solution, the presence of other molecules, and the specific characteristics of the cell or tissue in which it is used

Biochemische Analyse

Biochemical Properties

N-Butylfluorescein plays a significant role in biochemical reactions, particularly in the synthesis of fluorogenic substrates for assaying phosphatidylinositol-specific phospholipase C . This interaction involves the binding of this compound to the enzyme, leading to a reaction that can be measured based on the fluorescence emitted .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the assay of phosphatidylinositol-specific phospholipase C . This enzyme plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with phosphatidylinositol-specific phospholipase C . The binding of this compound to this enzyme leads to a reaction that results in the emission of fluorescence, which can be measured to assay the activity of the enzyme .

Metabolic Pathways

This compound is involved in the metabolic pathway of phosphatidylinositol-specific phospholipase C

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Butylfluorescein can be synthesized through multiple synthetic routes. One common method involves the reaction of benzoic acid, 2-(6-butoxy-3-oxo-3H-xanthen-9-yl)-, butyl ester with sodium hydroxide in methanol and water for 2 hours . The reaction yields this compound as a yellow solid with a melting point of 201-203°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Butylfluorescein unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen Fluoreszenzeigenschaften umwandeln.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können die Butylgruppe oder andere funktionelle Gruppen am Fluorescein-Kern modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Fluoresceinderivate ergeben, während Substitutionsreaktionen verschiedene substituierte Fluoresceinverbindungen erzeugen können .

4. Wissenschaftliche Forschungsanwendungen

This compound wird aufgrund seiner fluoreszierenden Eigenschaften in der wissenschaftlichen Forschung weit verbreitet. Zu den wichtigsten Anwendungen gehören:

Zellbildgebung: Es wird zur Markierung und Visualisierung von Zellen unter Fluoreszenzmikroskopie verwendet.

Proteinmarkierung: Die Verbindung wird zur Markierung von Proteinen verwendet, was ihre Detektion und Analyse ermöglicht.

DNA-Sequenzierung: this compound wird in DNA-Sequenzierungsverfahren verwendet, um Nukleotide zu markieren und DNA-Fragmente zu visualisieren.

Messung der Enzymaktivität: Es dient als fluorogenes Substrat für die Bestimmung der Enzymaktivität, insbesondere der Phosphatidylinositol-spezifischen Phospholipase C.

Studium der Zellmembrandynamik: Die Verbindung unterstützt das Studium der Zellmembrandynamik, der Genexpression und der Protein-Protein-Wechselwirkungen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Anregung durch Licht einer bestimmten Wellenlänge, was zur Emission von Licht bei einer längeren Wellenlänge führt. Diese Fluoreszenzeigenschaft wird in verschiedenen Anwendungen wie Zellbildgebung und Proteinmarkierung genutzt . Die Verbindung wirkt als Fluoreszenzsonde und ermöglicht die Visualisierung und Detektion von Proteinen, Nukleinsäuren und anderen Biomolekülen .

Vergleich Mit ähnlichen Verbindungen

N-Butylfluorescein wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Fluorescein und seinen Derivaten. Zu den ähnlichen Verbindungen gehören:

Fluorescein: Ein weit verbreiteter Fluoreszenzfarbstoff mit ähnlichen Eigenschaften, aber unterschiedlichen funktionellen Gruppen.

Carboxyfluorescein: Ein Derivat von Fluorescein mit einer Carboxylgruppe, das in verschiedenen biologischen Anwendungen verwendet wird.

Dichlorfluorescein: Ein weiteres Fluoresceinderivat mit Chloratomen, das in Oxidationsstressstudien verwendet wird.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner Butylgruppe, die spezifische Eigenschaften verleiht, wie z. B. erhöhte Hydrophobie und veränderte Fluoreszenzeigenschaften. Dies macht es für bestimmte Anwendungen geeignet, bei denen andere Fluoresceinderivate möglicherweise nicht so effektiv sind .

Eigenschaften

IUPAC Name |

3'-butoxy-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-2-3-12-27-16-9-11-20-22(14-16)28-21-13-15(25)8-10-19(21)24(20)18-7-5-4-6-17(18)23(26)29-24/h4-11,13-14,25H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLSFGLXYOSGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661845 | |

| Record name | 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335193-91-4 | |

| Record name | 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)